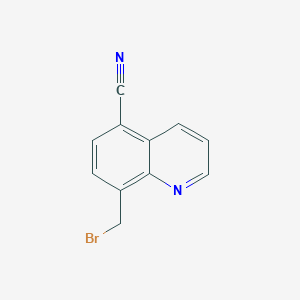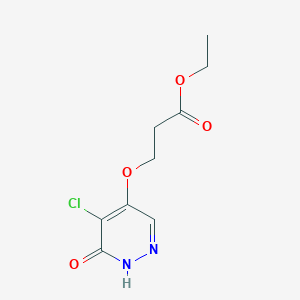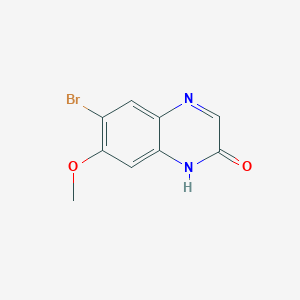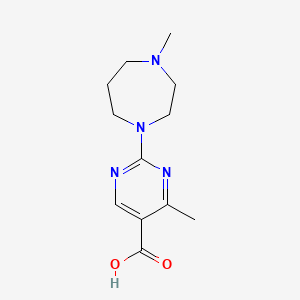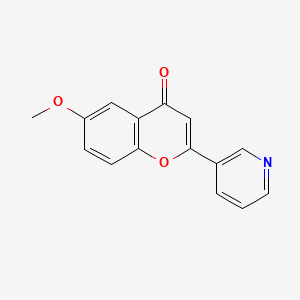
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one typically involves the condensation of 3-acetyl-6-methoxy-2H-chromen-2-one with pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromone ring can be reduced to form a dihydrochromone derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 6-Hydroxy-2-(pyridin-3-yl)-4h-chromen-4-one.
Reduction: 6-Methoxy-2-(pyridin-3-yl)-dihydrochromen-4-one.
Substitution: 6-Methoxy-2-(bromo-pyridin-3-yl)-4h-chromen-4-one.
Applications De Recherche Scientifique
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-(pyridin-3-yl)-4h-chromen-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxy-2-(pyridin-2-yl)-4h-chromen-4-one: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
7253-24-9 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
6-methoxy-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-4-5-14-12(7-11)13(17)8-15(19-14)10-3-2-6-16-9-10/h2-9H,1H3 |
Clé InChI |
KYPPEMWVXHHLGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




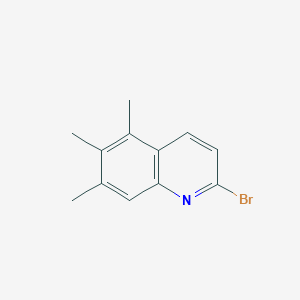



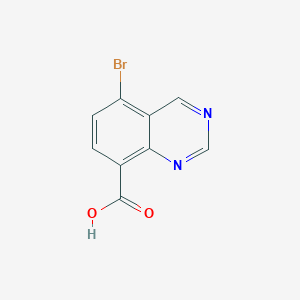
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

